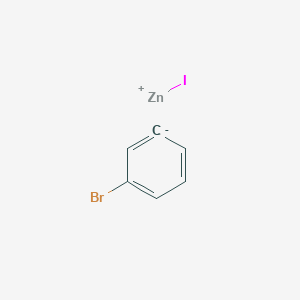

3-Bromophenylzinc iodide 0.5 M in Tetrahydrofuran

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

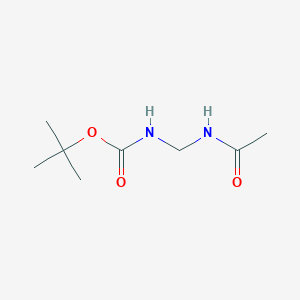

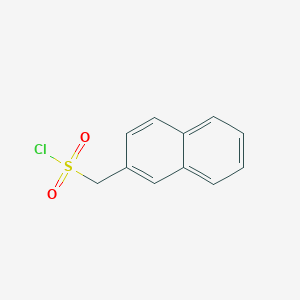

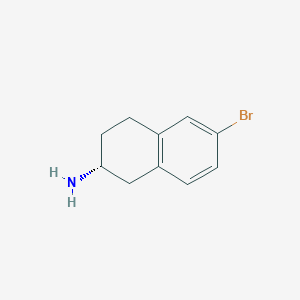

3-Bromophenylzinc iodide 0.5 M in Tetrahydrofuran is a chemical compound that has gained significant attention in the scientific community due to its potential applications in organic synthesis. It is a highly reactive organometallic reagent that can be used in a variety of chemical reactions to form carbon-carbon bonds. 5 M in Tetrahydrofuran, its scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.

Aplicaciones Científicas De Investigación

Environmental Impact and Detection of Brominated Compounds

Brominated compounds, including bromoform and other halogenated compounds, are of significant interest due to their contribution to atmospheric chemistry, particularly as sources of reactive halogens. The sea-to-air flux of bromoform, originating from macroalgal and planktonic sources, is a main atmospheric source. Research has focused on its atmospheric and oceanic distributions, sources, and sinks, indicating a global oceanic source significantly higher than previous estimates based on modeling atmospheric sinks (Quack & Wallace, 2003).

Toxicological Reviews of Halogenated Compounds

Investigations into the toxicology of iodate, a compound related by halogen group membership, emphasize its stability and preference as an additive for correcting iodine deficiency, with comprehensive reviews suggesting minimal toxicological risk at doses achieved through fortified salt. These studies highlight the importance of considering the oxidative potential and genotoxic activity of halogenated compounds, which can provide insights into the safety and environmental impact of chemicals such as 3-Bromophenylzinc iodide (Bürgi, Schaffner, & Seiler, 2001).

Polytypism in Halogenated Compounds

Research on lead iodide polytypism offers insights into the structural complexity and potential for various stacking arrangements in halogenated compounds, which could be relevant for understanding the crystalline and molecular structure of 3-Bromophenylzinc iodide. The review discusses the basic structure, polytypes, and the impact of vacancies on structural determination, indicating the breadth of structural diversity possible within halogenated compounds (Beckmann, 2010).

Safety and Hazards

3-Bromophenylzinc iodide is classified as Acute Tox. 4 Oral, Carc. 2, Eye Irrit. 2, Flam. Liq. 2, STOT SE 3 . It has hazard statements H225, H302, H319, H335, H351 . Precautionary statements include P210, P280, P301 + P312 + P330, P305 + P351 + P338, P370 + P378, P403 + P235 . It has a flash point of -17.22 °C .

Mecanismo De Acción

Target of Action

3-Bromophenylzinc iodide is an organozinc compound . The primary targets of organozinc compounds are typically electrophilic carbon atoms in organic molecules, where they act as nucleophiles and contribute to carbon-carbon bond formation .

Mode of Action

The mode of action of 3-Bromophenylzinc iodide involves its reaction with electrophiles. The zinc atom carries a partial negative charge, making the phenyl group a strong nucleophile. This nucleophilic group can attack electrophilic carbon atoms, forming new carbon-carbon bonds .

Biochemical Pathways

The exact biochemical pathways affected by 3-Bromophenylzinc iodide depend on the specific reaction conditions and the electrophiles present. Organozinc compounds are often used in organic synthesis, including negishi coupling and other cross-coupling reactions .

Pharmacokinetics

It’s important to note that this compound should be handled with care in a laboratory setting due to its reactivity and potential hazards .

Result of Action

The result of the action of 3-Bromophenylzinc iodide is the formation of new organic compounds via the creation of carbon-carbon bonds. The exact products depend on the electrophiles used in the reaction .

Action Environment

The action of 3-Bromophenylzinc iodide is influenced by several environmental factors. It is sensitive to air and moisture, and it is typically stored at low temperatures (2-8°C) to maintain stability . The reaction conditions, including temperature, solvent, and the presence of any catalysts, can also significantly impact the compound’s reactivity and the outcome of the reaction .

Propiedades

IUPAC Name |

bromobenzene;iodozinc(1+) |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Br.HI.Zn/c7-6-4-2-1-3-5-6;;/h1-2,4-5H;1H;/q-1;;+2/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMLNDLKPSGCEDN-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C[C-]=CC(=C1)Br.[Zn+]I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrIZn |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(6-Nitrobenzo[d][1,3]dioxol-5-yl)ethanol](/img/structure/B68393.png)

![4-Chloro-7-(2-morpholinoethyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B68415.png)